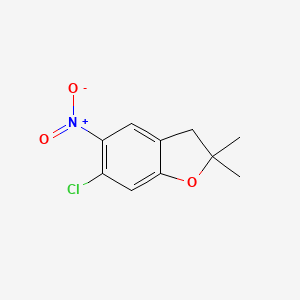![molecular formula C6H10ClN3O2 B1435010 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride CAS No. 1803596-91-9](/img/structure/B1435010.png)
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride
Overview
Description
“2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .
Synthesis Analysis
Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The molecular structure of “2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride” can be analyzed using techniques like elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride” can be determined using various techniques. For instance, it can be determined whether the compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antileishmanial, and antimalarial activities . The compound could potentially be explored for similar pharmacological properties.
Antiproliferative Activity
Compounds with a pyrazole core have shown growth inhibition in cancer cell lines such as LNCaP and PC-3 . This suggests that “2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride” might be researched for its antiproliferative effects.
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals . This compound may be useful in synthesizing new metal complexes with potential applications.
Organometallic Chemistry
Similarly, in organometallic chemistry, pyrazole derivatives can be used to create organometallic compounds with metals .
Enzyme Inhibition
Some pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The compound could be studied for its enzyme inhibitory properties.
Mechanism of Action
The mechanism of action of pyrazole derivatives can be studied using molecular docking studies . For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
Future Directions
The future directions of research on “2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride” could involve the development of new drugs that overcome the AMR problems . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-4-5(2-8-9)7-3-6(10)11;/h2,4,7H,3H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWKLWBBPMZQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride | |
CAS RN |
1803596-91-9 | |
| Record name | 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B1434927.png)
![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)
![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)








![2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1434945.png)
![Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate](/img/structure/B1434947.png)
